2'-Deoxyguanosine-13C,15N2

LC-MS/MS Matrix Effect Isotope Dilution

Quantifying DNA lesions or performing thiopurine TDM requires an internal standard that eliminates matrix effects and retention time drift. Deuterated analogs fail here, leading to inaccurate normalization. • Isotopic Purity: +3 Da mass shift (¹³C₁, ¹⁵N₂) with no chromatographic shift vs. native dG. • Regulatory-Ready: Validated for GLP/GCP bioanalysis with clean MS/MS transitions (precursor m/z 271.3). • Reliable Supply: High-purity (>98%) lots ensure consistent inter-assay precision (<9.9% CV) across multi-site trials.

Molecular Formula C10H13N5O4
Molecular Weight 270.22 g/mol
Cat. No. B13856903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-13C,15N2
Molecular FormulaC10H13N5O4
Molecular Weight270.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1
InChIKeyYKBGVTZYEHREMT-CWPRTZMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyguanosine-13C,15N2 Stable Isotope Internal Standard


2'-Deoxyguanosine-13C,15N2 is a stable isotope-labeled analog of the endogenous nucleoside 2'-deoxyguanosine, distinguished by the incorporation of one carbon-13 (¹³C) atom and two nitrogen-15 (¹⁵N) atoms into the purine base structure . This labeling introduces a mass shift of +3 Da relative to the unlabeled compound, enabling its use as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Unlike deuterated (²H) analogs, the ¹³C and ¹⁵N labels are incorporated into the core carbon-nitrogen skeleton, resulting in near-identical physicochemical properties to the native analyte and minimizing chromatographic retention time shifts [1]. The compound is commercially available with high isotopic purity and is specifically validated for use in quantitative bioanalysis and DNA adduct research [2].

The Irreplaceability of 2'-Deoxyguanosine-13C,15N2


The use of 2'-deoxyguanosine-13C,15N2 is not interchangeable with other isotopologues or unlabeled 2'-deoxyguanosine for precise quantification. Unlabeled 2'-deoxyguanosine cannot serve as an internal standard due to identical mass and co-elution with the endogenous analyte, rendering it indistinguishable. Deuterated analogs, while offering a mass shift, are known to exhibit chromatographic retention time shifts and differential ionization efficiency compared to the analyte, leading to inaccurate quantification, particularly in complex biological matrices [1]. In contrast, the ¹³C and ¹⁵N labeling in 2'-deoxyguanosine-13C,15N2 provides a reliable +3 Da mass shift with no measurable retention time difference from the native compound. Furthermore, the labeling pattern (¹³C₁, ¹⁵N₂) is specifically chosen to provide a clean MS/MS transition that avoids isobaric interference from other nucleosides in complex biological samples. Even closely related isotopologues, such as 2'-deoxyguanosine-15N5 or 2'-deoxyguanosine-13C10,15N5, possess different mass shifts and distinct isotopic signatures that can interfere with multi-analyte panels or require separate, validated method optimization. Thus, for validated methods where this specific IS is named, substitution will compromise data integrity and regulatory compliance.

2'-Deoxyguanosine-13C,15N2 Performance Evidence


Superior Matrix Effect Correction

In a direct comparison of isotopically labeled internal standards for the quantification of 8-hydroxy-2′-deoxyguanosine (8-OHdG) in human urine, ¹³C- and ¹⁵N-labeled standards (including the ¹³C,¹⁵N₂-labeled 8-OHdG analog) demonstrated significantly more effective reduction of matrix effects than deuterated (²H) analogs [1]. Specifically, the recoveries and precisions of analytes corrected with ¹³C/¹⁵N-labeled ISs fell within a range of 73.0–116%, whereas deuterated IS-corrected values showed a much wider and less acceptable range of 53.6–140% [1]. This directly translates to higher accuracy and lower variability in the quantification of 2'-deoxyguanosine and its oxidation products.

LC-MS/MS Matrix Effect Isotope Dilution Urinalysis

Linearity in DNA Metabolite Quantification

A validated LC-MS/MS method for quantifying deoxythioguanosine (dTG) incorporated into human DNA utilized 2'-deoxyguanosine-13C,15N2 as the internal standard [1]. The calibration curve, using this specific IS, demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.99 across a concentration range of 0.125–25 ng/mL [1]. This performance is a direct result of the IS's co-eluting and ionization-matching properties. The intra- and inter-assay variability was consistently less than 9.9%, underscoring the precision achievable with this specific isotopologue [1].

LC-MS/MS Therapeutic Drug Monitoring DNA Adduct Method Validation

Defined Mass Spectrometric Signature

The precise mass spectrometric properties of 2'-deoxyguanosine-13C,15N2 have been experimentally determined using electrospray ionization (ESI) [1]. In negative ion mode ESI-MS, the precursor ion for the labeled compound is observed at m/z 271.3, while the key product ion for quantitative analysis appears at m/z 155.0 [1]. This +3 Da mass shift relative to the unlabeled 2'-deoxyguanosine (precursor m/z ~268.2) provides a clear and unique analytical window, free from interference by the endogenous analyte. This unambiguous signature is critical for developing selective multiple reaction monitoring (MRM) transitions in LC-MS/MS methods.

Mass Spectrometry ESI-MS Nucleoside Analysis Reference Standard

Proven Internal Standard Utility

2'-Deoxyguanosine-13C,15N2 is a preferred internal standard for the quantification of 2'-deoxyguanosine and its oxidation product, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in isotope-dilution LC-MS/MS methods [1]. In a study comparing the reproducibility of internal standards for 8-OHdG analysis, a ¹⁵N-labeled DNA-derived standard (similar in principle to the ¹³C,¹⁵N₂ monomeric standard) provided a coefficient of variation (CV) of 7.9% (n=5), significantly better than the 16% CV (n=4) obtained with an ¹⁸O-labeled monomeric standard [1]. This supports the class-level inference that ¹³C/¹⁵N-labeled monomeric standards, like 2'-deoxyguanosine-13C,15N2, offer superior reproducibility compared to other isotopic labeling strategies.

LC-MS/MS Isotope Dilution Biomarker Validation Clinical Chemistry

Optimized Isotopic Pattern

The specific isotopic composition (¹³C₁, ¹⁵N₂) of 2'-deoxyguanosine-13C,15N2 results in a distinct +3 Da mass shift, which is strategically chosen to avoid isobaric interference from other commonly labeled nucleosides and endogenous metabolites. For instance, 2'-deoxyguanosine-15N5 (¹⁵N₅) provides a +5 Da shift, while 2'-deoxyguanosine-13C10,15N5 provides a +15 Da shift. The +3 Da shift of the ¹³C₁,¹⁵N₂ compound is often preferred in multi-analyte LC-MS/MS methods as it is sufficient for separation from the unlabeled analyte without overlapping with the mass shifts of other labeled internal standards that may be used simultaneously (e.g., a ¹³C₂,¹⁵N₁-labeled adenosine IS with a +3 Da shift might co-elute and interfere). This careful design minimizes isotopic cross-talk and ensures accurate quantification in complex panels, such as those for DNA adductomics .

Isotopologue Selection LC-MS/MS Multiplex Assay Interference

2'-Deoxyguanosine-13C,15N2 Applications


DNA Thiopurine Metabolite Quantification

In therapeutic drug monitoring for inflammatory bowel disease patients treated with thiopurines, the quantification of deoxythioguanosine (dTG) in DNA from nucleated blood cells is a critical biomarker of drug efficacy and toxicity. The validated LC-MS/MS method using 2'-deoxyguanosine-13C,15N2 as the internal standard achieves a calibration range of 0.125–25 ng/mL with r² ≥ 0.99, enabling precise measurement of dTG levels in clinical samples [1]. The low intra- and inter-assay variability (<9.9%) ensures that changes in patient DNA-TG levels can be reliably attributed to drug response rather than analytical noise [1].

8-OHdG Quantification in Urine and Tissue

The quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) is a primary measure of oxidative DNA damage. The use of ¹³C- and ¹⁵N-labeled internal standards, such as 2'-deoxyguanosine-13C,15N2, is essential for correcting the significant matrix effects observed in urine and tissue hydrolysates. Studies have shown that these ¹³C/¹⁵N-labeled ISs provide a more robust correction (73.0–116% recovery range) compared to deuterated analogs (53.6–140%), leading to more accurate and reproducible biomarker data [2]. This is critical for studies linking oxidative stress to aging, cancer, and environmental exposure.

GLP/GCP Bioanalytical QC

For contract research organizations (CROs) and pharmaceutical bioanalytical labs operating under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP), the use of a well-characterized, high-purity (>98%) stable isotope-labeled internal standard is mandatory. 2'-deoxyguanosine-13C,15N2, with its documented ESI-MS signature (precursor m/z 271.3, product m/z 155.0) [3], provides the traceability and specificity required for regulatory submissions. Its commercial availability from multiple certified vendors with defined purity and storage conditions ensures consistent lot-to-lot performance in long-term, multi-site clinical trials.

DNA Adduct Formation and Repair Kinetics

In research aimed at understanding the formation and repair of DNA adducts caused by reactive aldehydes (e.g., crotonaldehyde) or oxidative species, precise quantification of the parent nucleoside (2'-deoxyguanosine) and its modified forms is essential. The use of 2'-deoxyguanosine-13C,15N2 as an internal standard for the parent nucleoside allows for accurate normalization of adduct levels (e.g., adducts per 10⁶ dG). This is a critical step in establishing dose-response relationships and determining the biological significance of DNA lesions. The stable isotope label ensures that the IS co-elutes with the analyte, accounting for losses during DNA hydrolysis and sample preparation, which is fundamental for achieving the quantitative rigor required for publication in high-impact toxicology and cancer research journals [1].

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